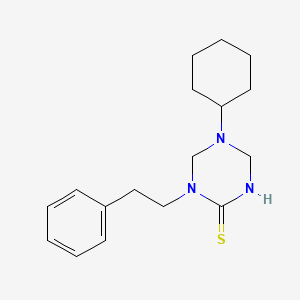
5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
Vue d'ensemble
Description
5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the family of triazinane-2-thione derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mécanisme D'action
The mechanism of action of 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. It has also been reported to bind to the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione are diverse and depend on the specific application. In medicinal chemistry, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell wall synthesis. In material science, it has been shown to form stable metal complexes with high catalytic activity and good electrochemical properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is its versatility. It can be easily synthesized using simple and inexpensive reagents, and it exhibits a wide range of pharmacological and material properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Some studies have reported that it can cause cytotoxicity and genotoxicity in certain cell lines. Therefore, it is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research on 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. In material science, it can be used as a ligand for the synthesis of new metal complexes with improved catalytic activity and selectivity. Additionally, its potential applications in other fields, such as agriculture and environmental science, can also be explored. Overall, the research on 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has the potential to lead to the development of new and innovative technologies that can benefit society.
Méthodes De Synthèse
The synthesis of 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction of cyclohexylamine, phenethylamine, and carbon disulfide in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate dithiocarbamate, which subsequently undergoes cyclization to yield the desired product. The yield of the reaction is reported to be around 60-70%, and the purity of the product can be increased through recrystallization.
Applications De Recherche Scientifique
5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. In medicinal chemistry, it has been reported to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In material science, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, electrochemistry, and photovoltaics.
Propriétés
IUPAC Name |
5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c21-17-18-13-20(16-9-5-2-6-10-16)14-19(17)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHMGSAOGONBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333690 | |
| Record name | 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
676247-14-6 | |
| Record name | 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



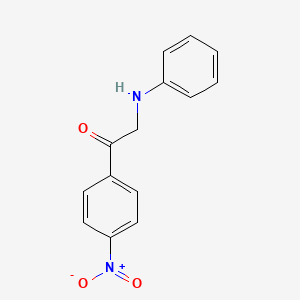
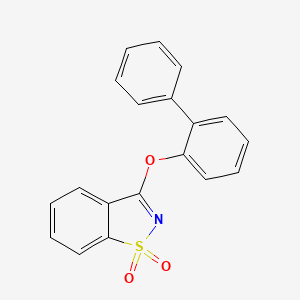
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)

![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
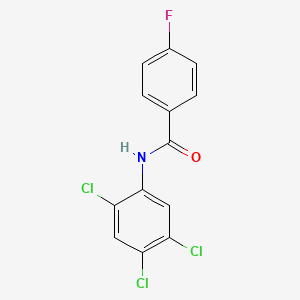
![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)
![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)
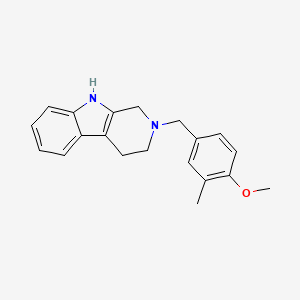

![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)